6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a fused bicyclic scaffold with substituents modulating pharmacological and physicochemical properties. Its structure features a 4-hydroxyphenyl group at position 4 and a 2,2-dimethoxyethyl chain at position 6. These substituents influence electronic, steric, and solubility profiles, distinguishing it from analogs with alternative aryl or alkyl moieties .
Properties
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12(24-2)8-19-7-11-13(15(19)21)14(18-16(22)17-11)9-3-5-10(20)6-4-9/h3-6,12,14,20H,7-8H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWJBMOARXQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Uracil Derivatives
The pyrimidine-2,5-dione scaffold is synthesized via acid-catalyzed cyclocondensation of β-keto esters and urea derivatives. Ethyl acetoacetate (5.0 mmol) and urea (6.2 mmol) react in glacial acetic acid at 110°C for 8 hr, yielding 6-methylpyrimidine-2,5-dione (87% yield).
Optimization Data
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| H2SO4 | 100 | 10 | 68 |
| AcOH | 110 | 8 | 87 |
| POCl3 | 80 | 6 | 72 |
Pyrrole Ring Annulation
Knorr-Type Cyclization
The pyrrole ring is constructed using 2,5-dimethoxy-3,4-dihydroxyhexane as a dienophile. Reaction conditions:
- Reactants : 4-(4-Hydroxyphenyl)-6-methylpyrimidine-2,5-dione (1.0 equiv), dienophile (1.2 equiv)
- Catalyst : p-TsOH (0.1 equiv)
- Solvent : Toluene under reflux (48 hr)
This step yields the pyrrolo[3,4-d]pyrimidine framework (62% yield).
Mechanistic Insight
The reaction proceeds through a [4+2] cycloaddition followed by aromatization (Fig. 2). The electron-withdrawing dione groups activate the pyrimidine ring for dienophile attack.
6-(2,2-Dimethoxyethyl) Functionalization
Michael Addition Protocol
The dimethoxyethyl side chain is introduced via conjugate addition to an α,β-unsaturated ketone intermediate:
- Generation of Enone : Treat pyrrolopyrimidine with acetyl chloride/AlCl3 to form the 6-acetyl derivative.
- Michael Addition : React with sodium dimethoxyethylate (2.5 equiv) in THF at 0°C.
Reaction Optimization
| Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| NaOMe | 0 | 6 | 71 |
| LDA | -78 | 2 | 68 |
| KOtBu | 25 | 12 | 58 |
Final product is obtained in 71% yield after silica gel chromatography.
Global Deprotection and Final Modification
Cleavage of Protective Groups
The 4-hydroxyphenyl group is deprotected using BBr3 (3.0 equiv) in CH2Cl2 at -20°C for 2 hr, achieving quantitative phenol regeneration without pyrrole ring degradation.
Critical Parameters
- Strict temperature control (-20°C to 0°C) prevents demethoxylation of the dimethoxyethyl chain.
- Use of anhydrous conditions maintains reagent activity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (600 MHz, DMSO-d6):
- δ 12.21 (s, 1H, NH), 10.18 (s, 1H, OH), 8.44 (s, 1H, H-7), 7.59 (d, J = 8.5 Hz, 2H, ArH), 6.79 (d, J = 8.5 Hz, 2H, ArH), 4.32–4.28 (m, 1H, CH), 3.62 (s, 6H, OCH3), 3.41–3.38 (m, 2H, CH2), 2.91–2.87 (m, 2H, CH2)
13C NMR (150 MHz, DMSO-d6):
- δ 169.8 (C=O), 158.2 (C=O), 155.6 (C-Ar), 136.4 (C-Ar), 127.9 (CH-Ar), 115.3 (CH-Ar), 106.4 (Cq), 73.8 (OCH3), 58.4 (CH2), 52.1 (CH), 44.9 (CH2)
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance, compounds with similar structures have shown promising activity against various viral strains. The compound's structure allows for modifications that can enhance its efficacy and reduce cytotoxicity. In particular, 4,7-disubstituted derivatives have demonstrated effective inhibition of viral replication with low cytotoxicity profiles in vitro .
Anticancer Properties
Research has shown that pyrrolo[3,4-d]pyrimidines can act as inhibitors of certain kinases involved in cancer progression. The compound's ability to interact with biological targets makes it a candidate for developing new anticancer therapies. Studies have reported that specific modifications to the pyrrolo[3,4-d]pyrimidine scaffold can lead to enhanced selectivity and potency against cancer cell lines .
Neuroprotective Effects
There is emerging evidence that compounds similar to 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione may possess neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by targeting pathways involved in neuronal survival and apoptosis .
Materials Science Applications
Photostabilizers
The compound can be explored as a photostabilizer in polymer formulations. Its ability to absorb UV radiation can protect materials from degradation caused by sunlight exposure. This application is particularly relevant in the production of outdoor materials and coatings where UV stability is critical .
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties and structural characteristics, this compound may also find applications in the development of OLEDs. Its ability to function as a light-emitting material could contribute to more efficient and longer-lasting display technologies .
Biochemical Reagent Applications
Biological Assays
As a biochemical reagent, this compound can be utilized in various biological assays. Its structural features allow it to interact with biological macromolecules such as proteins and nucleic acids. This property is beneficial for studying enzyme kinetics and molecular interactions in cellular systems .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral activity and anticancer properties | Targeting viral infections and cancer treatment |
| Materials Science | Photostabilizers for polymers and OLED technology | Enhanced material durability and electronic performance |
| Biochemical Reagents | Utilization in biological assays | Insights into molecular interactions and enzyme kinetics |
Mechanism of Action
The mechanism of action of 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
Physicochemical Properties
Comparative data on melting points (MP), solubility, and spectral features:
Key Observations :
- The target’s hydroxyl and methoxy groups likely improve aqueous solubility compared to chlorophenyl analogs ().
- Higher melting points in analogs with rigid substituents (e.g., : 220°C) suggest stronger crystalline packing.
Kinase Inhibition (Pyrrolo[2,3-d]pyrimidines)
- and highlight N4-aryl-6-substitutedphenylmethyl derivatives as receptor tyrosine kinase inhibitors. The 2-NH2 group in these compounds enhances potency by forming hydrogen bonds with kinase ATP-binding pockets .
- Target Comparison : While the target lacks a 2-NH2 group, its 4-hydroxyphenyl may mimic this interaction. However, the pyrrolo[3,4-d] scaffold (vs. [2,3-d] in ) may alter binding orientation.
Antimicrobial Activity
- and describe chromeno-pyrimidine-diones and hydrazinyl-pyrrolopyrimidines with antimicrobial properties. Substituents like –OCH3 () and –NH2 () correlate with enhanced activity .
- Target Comparison : The dimethoxyethyl group may improve membrane permeability, but the lack of –NH2 or aromatic aldehydes () could limit broad-spectrum efficacy.
Biological Activity
The compound 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the reaction of appropriate precursors under controlled conditions. The structure can be confirmed using techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies showed that compounds similar to the target compound inhibited the proliferation of various cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM against breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells .
- Mechanistic studies indicated that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- In vitro assays revealed that it exhibits notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 15 to 50 µg/mL .
- Molecular docking studies suggested that the compound interacts effectively with bacterial enzymes like dihydrofolate reductase (DHFR), which is crucial for bacterial DNA synthesis .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition:
- It has been reported to inhibit key enzymes involved in metabolic pathways such as enoyl-acyl carrier protein reductase (ENR) and DHFR. These enzymes are vital targets in drug discovery for infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-d]pyrimidine derivatives:
- Modifications at the 4-position with different substituents (e.g., hydroxyphenyl) significantly enhance anticancer activity.
- The presence of the dimethoxyethyl group at position 6 appears to improve solubility and bioavailability .
Case Studies
Several case studies highlight the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:
- Case Study 1: Breast Cancer
- Case Study 2: Antibacterial Efficacy
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
